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Abstract
The quinoline scaffold, a nitrogen-containing heterocyclic aromatic compound, is a cornerstone

in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a wide array of

pharmaceuticals, including antimalarial agents like chloroquine, antibacterial compounds such

as ciprofloxacin, and anticancer drugs like topotecan.[3][4][5] The extensive biological and

chemical significance of this scaffold necessitates robust, efficient, and versatile synthetic

methodologies. This guide provides an in-depth analysis of both classical and modern

strategies for the synthesis of substituted quinoline derivatives, designed for researchers,

chemists, and professionals in drug development. We will explore the underlying mechanisms,

strategic considerations for experimental design, and detailed protocols for seminal reactions,

bridging foundational knowledge with contemporary innovations.

Strategic Importance of the Quinoline Core
First isolated from coal tar in 1834, the quinoline ring system is a fusion of a benzene ring and

a pyridine ring.[1][6] This arrangement confers unique electronic properties and a rigid, planar

structure that is ideal for interacting with biological macromolecules. The nitrogen atom acts as

a hydrogen bond acceptor, while the aromatic system can engage in π-π stacking and

hydrophobic interactions. This versatility has made quinoline a "privileged scaffold" in drug

discovery, capable of binding to diverse biological targets.[3][7] Consequently, the ability to

strategically introduce substituents onto the quinoline core is paramount for modulating

pharmacokinetic properties, enhancing potency, and reducing toxicity.[2]
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Foundational Pillars: Classical Synthesis of
Quinolines
The construction of the quinoline ring system has been a subject of study for over a century,

leading to several powerful named reactions that remain relevant today.[1][8] These methods

typically involve the cyclization of aniline derivatives.

Skraup Synthesis (1880)
The Skraup synthesis is one of the oldest and most direct methods for producing quinolines.[9]

[10] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent

(traditionally nitrobenzene, which also serves as the solvent).[1][11]

Causality and Mechanism: The harsh, exothermic nature of the reaction demands careful

control.[12] The key steps are:

Dehydration: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-

unsaturated aldehyde, acrolein.[1]

Michael Addition: The aniline performs a conjugate (Michael) addition to the acrolein.[10]

Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization

onto the aniline ring.

Dehydration & Oxidation: The resulting 1,2-dihydroquinoline is dehydrated and then oxidized

by the oxidizing agent to yield the aromatic quinoline product.[12]

The primary value of the Skraup synthesis lies in its ability to produce quinolines that are

unsubstituted on the heterocyclic ring, using readily available starting materials. However, its

often violent conditions and low yields for certain substituted anilines are significant drawbacks.

[13]
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Caption: Workflow of the Skraup Synthesis.

Doebner-von Miller Reaction (1881)
A significant modification of the Skraup synthesis, the Doebner-von Miller reaction, utilizes α,β-

unsaturated aldehydes or ketones in place of glycerol.[1][14] This variation allows for the

synthesis of a wider range of substituted quinolines, particularly those with substituents on the

pyridine ring.[13] The reaction is typically catalyzed by a Lewis acid (e.g., ZnCl₂, SnCl₄) or a

Brønsted acid (e.g., HCl).[13][14]

Causality and Mechanism: The reaction is believed to proceed through a fragmentation-

recombination mechanism.[13] The aniline first adds to the α,β-unsaturated carbonyl in a

conjugate fashion. This adduct can then fragment into an imine and a ketone. These fragments

recombine to form an anil, which then undergoes cyclization and oxidation to yield the quinoline

product.[13] This pathway explains the formation of 2- and/or 4-substituted quinolines.

Combes Synthesis (1888)
The Combes synthesis provides a route to 2,4-disubstituted quinolines by reacting an aniline

with a β-diketone under acidic conditions (e.g., concentrated H₂SO₄).[1][15]

Causality and Mechanism: The choice of a β-diketone is critical as it provides the three-carbon

chain necessary for forming the pyridine ring.

Condensation: The aniline first condenses with one of the carbonyl groups of the β-diketone

to form an enamine intermediate.[11][16]
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Cyclization: The acid catalyst protonates the remaining carbonyl group, activating it for

electrophilic attack by the aniline ring. This annulation step is typically the rate-determining

step.[15][17]

Dehydration: The resulting intermediate is then dehydrated to afford the final aromatic

quinoline product.

The regioselectivity of the cyclization can be influenced by the steric and electronic properties

of substituents on both the aniline and the β-diketone.[15]

Conrad-Limpach-Knorr Synthesis (1887)
This method involves the reaction of anilines with β-ketoesters and is particularly useful for

synthesizing quinolones (oxo-quinolines).[18][19] The regiochemical outcome is highly

dependent on the reaction temperature.

Causality and Mechanism:

Kinetic Control (Conrad-Limpach): At lower temperatures (e.g., room temperature, acid-

catalyzed), the aniline's amino group preferentially attacks the more reactive ketone carbonyl

of the β-ketoester. The resulting intermediate cyclizes upon heating (e.g., >240 °C) to yield a

4-quinolone.[18][20]

Thermodynamic Control (Knorr): At higher temperatures (e.g., ~140 °C), the reaction favors

the formation of a more stable β-keto anilide intermediate via attack at the ester carbonyl.

Subsequent cyclization under acidic conditions yields a 2-quinolone.[14][18]

This temperature-dependent selectivity provides a powerful tool for directing the synthesis

towards the desired quinolone isomer.

Friedländer Synthesis (1882)
The Friedländer synthesis is a convergent and highly efficient method that condenses a 2-

aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a

carbonyl (e.g., ethyl acetoacetate).[8][9]

Causality and Mechanism: This reaction proceeds via an initial aldol-type condensation

between the reactants, catalyzed by either acid or base, to form a chalcone-like intermediate.
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This is followed by an intramolecular cyclization (condensation) with loss of water to form the

quinoline ring directly. The key advantage is its convergence, forming the quinoline ring in a

single pot from two pre-functionalized fragments, which generally leads to high yields and

unambiguous product formation.[6]

Comparative Summary of Classical Methods

Method Precursors
Key
Conditions

Primary
Product
Type

Advantages Limitations

Skraup
Aniline,

Glycerol

H₂SO₄,

Oxidizing

Agent

Unsubstituted

Quinolines

Uses simple,

inexpensive

reagents.[10]

Harsh, often

violent

reaction

conditions;

limited scope.

[12]

Doebner-von

Miller

Aniline, α,β-

Unsaturated

Carbonyl

Acid Catalyst

(Lewis or

Brønsted)

2- and/or 4-

Substituted

Quinolines

Broader

scope than

Skraup.[1]

Can produce

mixtures of

isomers.

Combes
Aniline, β-

Diketone

Strong Acid

(e.g., H₂SO₄)

2,4-

Disubstituted

Quinolines

Good for

specific

substitution

patterns.[15]

Requires β-

diketones,

which may

not be readily

available.

Conrad-

Limpach-

Knorr

Aniline, β-

Ketoester

Temperature-

dependent

(Kinetic vs.

Thermodyna

mic)

4-Quinolones

or 2-

Quinolones

Controllable

regioselectivit

y for

quinolones.

[18]

High

temperatures

required for

cyclization.

[19]

Friedländer

2-Aminoaryl

Aldehyde/Ket

one, α-

Methylene

Carbonyl

Acid or Base

Catalyst

Polysubstitut

ed Quinolines

High yields,

convergent,

unambiguous

products.[8]

Requires pre-

functionalized

ortho-

substituted

anilines.
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Modern Synthetic Strategies: Efficiency and
Innovation
While classical methods are foundational, modern organic synthesis demands greater

efficiency, milder conditions, and broader functional group tolerance. Recent advancements

have focused on transition-metal catalysis, multicomponent reactions, and green chemistry

approaches.[21][22]

Transition-Metal-Catalyzed Syntheses
Palladium-catalyzed reactions have revolutionized the construction of complex molecular

architectures, including quinolines.[23] These methods often proceed under mild conditions

with high functional group tolerance.

Palladium-Catalyzed Annulation: Various strategies exist, such as the oxidative cyclization of

o-vinylanilines with alkynes using molecular oxygen as a green oxidant.[24] This approach

builds the quinoline ring through a sequence of intermolecular amination, olefin insertion,

and C-C bond cleavage.[24] Other methods involve the one-pot reaction of 2-amino aromatic

ketones with alkynes, offering an alternative to the Friedländer synthesis.[25]

Cascade Reactions: Palladium catalysts can initiate complex cascade reactions, such as the

denitrogenative cascade of o-aminocinnamonitriles with arylhydrazines, to form 2-

arylquinolines.[26] These processes build molecular complexity rapidly in a single operation.

Multicomponent Reactions (MCRs)
MCRs are highly convergent processes where three or more reactants combine in a single pot

to form a product that contains portions of all starting materials.[8][27] This strategy is prized for

its atom economy, efficiency, and ability to rapidly generate libraries of structurally diverse

compounds.[27][28]

Povarov Reaction: A well-known MCR that forms tetrahydroquinolines via a [4+2]

cycloaddition between an aniline, an aldehyde, and an activated alkene.[29] The resulting

tetrahydroquinolines can then be oxidized to the corresponding quinolines.

Aza-Diels-Alder/Domino Reactions: Modern MCRs can involve complex domino sequences.

For instance, a three-component reaction of an aniline, an aldehyde, and an alkyne can be
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catalyzed by copper or iron to yield 2,4-disubstituted quinolines.[30]

Microwave-Assisted Synthesis
The application of microwave irradiation has significantly accelerated many classical and

modern quinoline syntheses.[9][31] Microwave energy provides efficient, direct, and uniform

heating of the reaction mixture, leading to dramatic reductions in reaction times (from hours to

minutes), often with improved yields and cleaner product profiles.[32][33] The Gould-Jacobs,

Friedländer, and Skraup reactions have all been successfully adapted to microwave-assisted

protocols.[6][9][34] This technology is a key tool for green chemistry, enabling catalyst-free and

solvent-free reactions in some cases.[9][35]

Modern Synthetic Approaches

Key Advantages

Transition-Metal Catalysis
(e.g., Palladium)

Mild Conditions
High Functional Group Tolerance

Multicomponent Reactions (MCRs)

High Atom Economy
Rapid Diversity Generation

Microwave-Assisted Synthesis

Drastically Reduced Reaction Times
Improved Yields & Purity

Efficient Synthesis of
Substituted Quinolines

Key modern approaches to quinoline synthesis.
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Caption: Key modern approaches to quinoline synthesis.

Experimental Protocol: Microwave-Assisted Gould-
Jacobs Reaction
This protocol describes a modern, efficient synthesis of a 4-hydroxyquinoline derivative,

adapted from literature procedures that leverage microwave irradiation to overcome the high

thermal barrier of the classical method.[34][36]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://pubs.rsc.org/en/content/articlehtml/2024/ob/d4ob00034j
https://www.tandfonline.com/doi/full/10.1080/17518253.2022.2064194
https://www.benthamdirect.com/content/journals/cgc/10.2174/0122133461335061241101114827
https://www.tandfonline.com/doi/full/10.1080/00397910500184719
https://pdf.benchchem.com/175/Technical_Support_Center_Microwave_Assisted_Synthesis_of_Quinoline_Derivatives.pdf
https://www.mdpi.com/2073-4344/15/5/441
https://www.tandfonline.com/doi/full/10.1080/17518253.2022.2064194
https://pdf.benchchem.com/19/Application_Notes_and_Protocols_for_Gould_Jacobs_Quinolone_Synthesis.pdf
https://www.tandfonline.com/doi/full/10.1080/17518253.2022.2064194
https://pubs.rsc.org/en/content/articlelanding/2014/ra/c4ra01814a
https://www.benchchem.com/product/b1519204?utm_src=pdf-body-img
https://pdf.benchchem.com/19/Application_Notes_and_Protocols_for_Gould_Jacobs_Quinolone_Synthesis.pdf
https://www.ablelab.eu/wp-content/uploads/2013/02/13683_an56_gould_jacobs_quinoline_forming_reaction.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1519204?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To synthesize Ethyl 4-hydroxyquinoline-3-carboxylate.

Materials:

Aniline (2.0 mmol)

Diethyl ethoxymethylenemalonate (DEEM) (6.0 mmol)

2.5 mL microwave reaction vial with magnetic stir bar

Scientific microwave reactor

Ice-cold acetonitrile for washing

Filtration apparatus

Vacuum oven

Procedure:

Reaction Setup: In a 2.5 mL microwave vial, add aniline (0.16 mL, 2.0 mmol) and diethyl

ethoxymethylenemalonate (1.21 mL, 6.0 mmol).[36] The excess DEEM serves as both a

reagent and a high-boiling solvent.

Microwave Irradiation: Seal the vial securely and place it in the microwave reactor. Heat the

mixture to 250 °C and hold for 10 minutes.[36] The reactor will automatically control the

power output to maintain the target temperature and will monitor the internal pressure.

Isolation: After the irradiation is complete, allow the vial to cool to room temperature. A

precipitate of the product should form.

Purification: Filter the solid product using a Büchner funnel and wash the collected solid with

a small amount of ice-cold acetonitrile (approx. 3 mL) to remove unreacted DEEM and any

soluble impurities.[34]

Drying and Analysis: Dry the resulting white or off-white solid under vacuum. The expected

yield is typically in the range of 40-50%.[36] Characterize the final product by NMR and MS

to confirm its identity and purity.
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Self-Validation: This protocol is self-validating through its reliance on precise, instrument-

controlled parameters (temperature, time) which ensure reproducibility. The workup procedure

is designed to efficiently separate the solid product from the liquid excess reagent, simplifying

purification.

Conclusion
The synthesis of substituted quinolines has evolved from robust but often harsh classical

methods to highly sophisticated, efficient, and green modern strategies. While foundational

reactions like the Skraup, Combes, and Friedländer syntheses remain valuable for their specific

applications, the advent of transition-metal catalysis, multicomponent reactions, and

microwave-assisted chemistry has profoundly expanded the synthetic chemist's toolkit.[8][31]

For professionals in drug discovery and materials science, a deep understanding of this diverse

array of methodologies is crucial for the rational design and practical synthesis of novel

quinoline derivatives with tailored properties. The continued innovation in this field promises to

deliver even more powerful and sustainable routes to these vital heterocyclic compounds.[21]

[27]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. iipseries.org [iipseries.org]

2. nbinno.com [nbinno.com]

3. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A
comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs
– a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

5. pubs.acs.org [pubs.acs.org]

6. mdpi.com [mdpi.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.nbinno.com/article/other-organic-chemicals/advanced-quinoline-synthesis-techniques-classic-modern-mcrs-wn
https://www.benthamdirect.com/content/journals/cgc/10.2174/0122133461335061241101114827
https://pubmed.ncbi.nlm.nih.gov/31984888/
https://pubs.rsc.org/en/content/articlelanding/2024/ob/d4ob00034j
https://www.benchchem.com/product/b1519204?utm_src=pdf-custom-synthesis
https://iipseries.org/assets/docupload/rsl2024BF870A8E402C39B.pdf
https://www.nbinno.com/article/other-organic-chemicals/broad-applications-quinoline-derivatives-pharmaceuticals-materials-wn
https://pubmed.ncbi.nlm.nih.gov/35712793/
https://pubmed.ncbi.nlm.nih.gov/35712793/
https://pubs.rsc.org/en/content/articlehtml/2022/ra/d2ra02896d
https://pubs.rsc.org/en/content/articlehtml/2022/ra/d2ra02896d
https://pubs.acs.org/doi/10.1021/acsomega.4c07011
https://www.mdpi.com/2073-4344/15/5/441
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1519204?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and
its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

8. nbinno.com [nbinno.com]

9. tandfonline.com [tandfonline.com]

10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline
[pharmaguideline.com]

11. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

12. pdf.benchchem.com [pdf.benchchem.com]

13. pubs.acs.org [pubs.acs.org]

14. courseware.cutm.ac.in [courseware.cutm.ac.in]

15. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

16. m.youtube.com [m.youtube.com]

17. m.youtube.com [m.youtube.com]

18. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

19. scribd.com [scribd.com]

20. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

21. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

22. Review on Quinoline: Recent Advances in Synthesis and Applications [ijaresm.com]

23. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC
[pmc.ncbi.nlm.nih.gov]

24. Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes
for Quinoline Synthesis [organic-chemistry.org]

25. Palladium-catalyzed synthesis of polysubstituted quinolines from 2-amino aromatic
ketones and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

26. scispace.com [scispace.com]

27. Recent advancement in the synthesis of quinoline derivatives via multicomponent
reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

28. pubs.acs.org [pubs.acs.org]

29. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

30. Recent advancement in the synthesis of quinoline derivatives via multicomponent
reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00034J

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.orientjchem.org/vol39no3/from-molecules-to-medicine-the-remarkable-pharmacological-odyssey-of-quinoline-and-its-derivatives/
https://www.orientjchem.org/vol39no3/from-molecules-to-medicine-the-remarkable-pharmacological-odyssey-of-quinoline-and-its-derivatives/
https://www.nbinno.com/article/other-organic-chemicals/advanced-quinoline-synthesis-techniques-classic-modern-mcrs-wn
https://www.tandfonline.com/doi/full/10.1080/17518253.2022.2064194
https://www.pharmaguideline.com/2022/02/synthesis-reactions-and-medicinal-uses-of-.html
https://www.pharmaguideline.com/2022/02/synthesis-reactions-and-medicinal-uses-of-.html
https://www.slideshare.net/slideshow/synthesis-of-quinoline-derivatives-and-its-applications/271346394
https://pdf.benchchem.com/11909/The_Skraup_Synthesis_of_Quinoline_from_Aniline_A_Technical_Guide_for_Researchers_and_Drug_Development_Professionals.pdf
https://pubs.acs.org/doi/10.1021/jo052410h
https://courseware.cutm.ac.in/wp-content/uploads/2020/05/Lecture_Skraup-synthesis_-Friedlander%E2%80%99s-synthesis.pdf
https://en.wikipedia.org/wiki/Combes_quinoline_synthesis
https://m.youtube.com/watch?v=dvAhdyWeMU4
https://m.youtube.com/watch?v=yqJWx4mFwWA
https://en.wikipedia.org/wiki/Conrad%E2%80%93Limpach_synthesis
https://www.scribd.com/document/512996709/Conradlimpach-Quinoline-Synthesis-2010
https://www.quimicaorganica.org/en/quinoline-and-isoquinoline/1667-quinoline-synthesis-conrad-limpach-knorr.html
https://pubmed.ncbi.nlm.nih.gov/31984888/
https://www.ijaresm.com/review-on-quinoline-recent-advances-in-synthesis-and-applications
https://pmc.ncbi.nlm.nih.gov/articles/PMC6359680/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6359680/
https://www.organic-chemistry.org/abstracts/lit5/513.shtm
https://www.organic-chemistry.org/abstracts/lit5/513.shtm
https://pubs.rsc.org/en/content/articlelanding/2014/cc/c4cc00939h
https://pubs.rsc.org/en/content/articlelanding/2014/cc/c4cc00939h
https://scispace.com/pdf/the-synthesis-of-quinolines-via-denitrogenative-palladium-1aazzopaav.pdf
https://pubs.rsc.org/en/content/articlelanding/2024/ob/d4ob00034j
https://pubs.rsc.org/en/content/articlelanding/2024/ob/d4ob00034j
https://pubs.acs.org/doi/10.1021/cc049937c
https://pmc.ncbi.nlm.nih.gov/articles/PMC6273574/
https://pubs.rsc.org/en/content/articlehtml/2024/ob/d4ob00034j
https://pubs.rsc.org/en/content/articlehtml/2024/ob/d4ob00034j
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1519204?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[pubs.rsc.org]

31. benthamdirect.com [benthamdirect.com]

32. tandfonline.com [tandfonline.com]

33. pdf.benchchem.com [pdf.benchchem.com]

34. pdf.benchchem.com [pdf.benchchem.com]

35. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC
Publishing) [pubs.rsc.org]

36. ablelab.eu [ablelab.eu]

To cite this document: BenchChem. [A Technical Guide to the Synthesis of Substituted
Quinoline Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1519204#synthesis-of-substituted-quinoline-
derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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